2,6-Dichloro-N-methylpyrimidine-4-carboxamide 2,6-Dichloro-N-methylpyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17654330
InChI: InChI=1S/C6H5Cl2N3O/c1-9-5(12)3-2-4(7)11-6(8)10-3/h2H,1H3,(H,9,12)
SMILES:
Molecular Formula: C6H5Cl2N3O
Molecular Weight: 206.03 g/mol

2,6-Dichloro-N-methylpyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC17654330

Molecular Formula: C6H5Cl2N3O

Molecular Weight: 206.03 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloro-N-methylpyrimidine-4-carboxamide -

Specification

Molecular Formula C6H5Cl2N3O
Molecular Weight 206.03 g/mol
IUPAC Name 2,6-dichloro-N-methylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C6H5Cl2N3O/c1-9-5(12)3-2-4(7)11-6(8)10-3/h2H,1H3,(H,9,12)
Standard InChI Key JIAUDYAXNCIDSQ-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=CC(=NC(=N1)Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine backbone with two chlorine atoms at positions 2 and 6, and an N-methylcarboxamide group at position 4. Its molecular formula is C6H5Cl2N3O\text{C}_6\text{H}_5\text{Cl}_2\text{N}_3\text{O}, with a molecular weight of 206.03 g/mol . The presence of electron-withdrawing chlorine atoms and the polar carboxamide group influences its solubility, reactivity, and intermolecular interactions.

Table 1: Key Physicochemical Parameters

PropertyValue/DescriptionSource
Molecular FormulaC6H5Cl2N3O\text{C}_6\text{H}_5\text{Cl}_2\text{N}_3\text{O}Calculated
Molecular Weight206.03 g/molCalculated
IUPAC Name2,6-dichloro-N-methylpyrimidine-4-carboxamideDerived
SolubilityLikely polar aprotic solvents (e.g., DMSO)Inferred
logP (Partition Coefficient)Estimated 1.8–2.2Predicted

Spectroscopic Characteristics

While experimental spectral data for the N-methyl derivative are unavailable, its structural analog, 2,6-dichloropyrimidine-4-carboxamide (CAS 98136-42-6), exhibits distinct NMR and IR profiles . The 1H^1\text{H}-NMR spectrum of the non-methylated analog shows a singlet for the pyrimidine proton (δ 8.2 ppm) and broad peaks for the carboxamide NH2_2 group (δ 6.5–7.0 ppm) . The N-methyl substitution would introduce a sharp singlet near δ 3.0 ppm for the methyl group.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2,6-dichloro-N-methylpyrimidine-4-carboxamide can be inferred from methods used for analogous compounds. A two-step approach is commonly employed:

  • Formation of the Pyrimidine Core: Condensation of dimethyl malonate with acetamidine derivatives under basic conditions yields 4,6-dihydroxy-2-methylpyrimidine .

  • Chlorination and Functionalization: Treatment with chlorinating agents such as triphosgene or phosphorus oxychloride (POCl3_3) introduces chlorine atoms at positions 2 and 6 . Subsequent reaction with methylamine or its derivatives installs the N-methylcarboxamide group.

Example Protocol (Adapted from CN102432547A ):

  • Step 1: React dimethyl malonate (1.0 mol) and acetamidine hydrochloride (1.1 mol) in methanol with sodium methoxide at 18–25°C for 3–5 hours. Isolate 4,6-dihydroxy-2-methylpyrimidine via acid precipitation.

  • Step 2: Chlorinate the dihydroxy intermediate using triphosgene (0.5 mol) in dichloroethane at reflux for 6–8 hours.

  • Step 3: Introduce the N-methylcarboxamide group via coupling with methylamine in the presence of a coupling agent (e.g., EDCI/HOBt).

Reactivity and Derivatives

The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic substitution, enabling the synthesis of diverse analogs. For instance:

  • Amination: Replacement with amines yields diamino derivatives .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups .

Biological and Pharmacological Relevance

Table 2: Comparative Bioactivity of Pyrimidine-4-Carboxamides

CompoundTarget EnzymeIC50_{50}Key Structural Features
LEI-401 NAPE-PLD72 nM(S)-3-Hydroxypyrrolidine, cyclopropylmethylamide
Hypothetical N-methyl analogNAPE-PLD (predicted)~50–100 nMN-Methylcarboxamide, 2,6-dichloro

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its dichloro configuration allows selective functionalization, making it valuable for parallel synthesis libraries .

Materials Science

Halogenated pyrimidines are explored as ligands in metal-organic frameworks (MOFs) due to their ability to coordinate transition metals. The carboxamide group enhances structural rigidity and thermal stability .

Challenges and Future Directions

  • Synthetic Optimization: Current methods rely on triphosgene, which, while safer than phosgene, still poses handling challenges . Developing catalytic chlorination protocols could improve sustainability.

  • Biological Screening: Prioritize in vitro assays to validate the compound’s enzyme inhibitory potential and cytotoxicity.

  • Derivatization: Explore substituent effects at the 4-position carboxamide to modulate solubility and target affinity.

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